
β-Hydroxy Thyroxine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-Hydroxy Thyroxine-13C6, also known as this compound, is a useful research compound. Its molecular formula is C₉¹³C₆H₁₁I₄NO₅ and its molecular weight is 798.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What is the role of β-Hydroxy Thyroxine-13C6 in quantitative analysis of thyroid hormones, and how does its isotopic labeling enhance methodological accuracy?
this compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Its 13C6-labeled tyrosine ring ensures minimal metabolic interference, enabling precise correction for matrix effects and ionization efficiency variations. Methodologically, researchers should spike known concentrations into samples prior to extraction to normalize recovery rates and instrument drift . Isotopic purity (≥99%) is critical to avoid cross-contamination with endogenous thyroxine, necessitating validation via high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the purity and isotopic enrichment of this compound prior to experimental use?
Validation requires a two-pronged approach:
- Chemical purity : Assessed via reversed-phase HPLC coupled with UV detection, targeting ≥98% purity as per supplier specifications .
- Isotopic enrichment : Quantified using HRMS to confirm the 13C6-labeling ratio. Deviations from ≥99% enrichment may necessitate recalibration of internal standard concentrations to prevent quantification errors .
Documentation should include batch-specific certificates of analysis and in-house validation data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across heterogeneous biological matrices (e.g., serum vs. tissue homogenates)?
Matrix effects significantly impact recovery. To address this:
- Optimize extraction protocols : Compare solid-phase extraction (SPE) vs. protein precipitation for matrix-specific efficiency. For lipid-rich tissues, SPE with C18 cartridges reduces co-eluting interferents .
- Use matrix-matched calibration curves : Spiked samples should mimic the biological matrix to account for ion suppression/enhancement. Normalize results using the internal standard’s response ratio .
- Statistical analysis : Apply ANOVA to evaluate recovery variability across matrices, with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .
Q. What experimental design considerations are critical when incorporating this compound into longitudinal metabolic flux studies?
Key considerations include:
- Stability under storage conditions : Pre-test degradation kinetics at −80°C vs. −20°C. Use accelerated stability studies (e.g., 4°C for 72 hours) to simulate long-term storage .
- Tracer-to-tracee ratio (TTR) optimization : Ensure isotopic labeling does not perturb endogenous pathways. Pilot studies should define the minimum 13C6-thyroxine concentration required for detection without metabolic feedback .
- Data normalization : Correct for batch effects using randomized sample processing orders and inter-batch calibration standards .
Q. Data Analysis & Reporting
Q. How should researchers statistically analyze and present data derived from this compound-based assays to ensure reproducibility?
- Uncertainty quantification : Report measurement uncertainties (e.g., ±2σ) for all LC-MS peak area ratios. Use error propagation models when calculating final concentrations .
- Data transparency : Include raw chromatograms, mass spectra, and calibration curves in supplementary materials. For longitudinal studies, append time-course stability data .
- Critical limitations : Discuss potential confounders, such as cross-reactivity with structurally analogous metabolites (e.g., reverse T3) in immunoassays, and validate specificity via HRMS .
Q. Literature Integration & Citation
Q. How can researchers effectively integrate this compound-related findings into broader thyroid hormone research frameworks?
- Contextualize mechanisms : Link results to upstream/downstream pathways (e.g., deiodinase activity, TSH feedback loops) using pathway analysis tools (e.g., KEGG, Reactome) .
- Contradictory findings : If results conflict with prior studies (e.g., unexpected metabolite ratios), propose hypotheses such as matrix-specific enzyme activity or isotopic dilution effects. Validate via orthogonal methods (e.g., radioactive tracer studies) .
- Citations : Prioritize primary literature from journals like Analytical Chemistry or Thyroid, avoiding non-peer-reviewed sources. Use reference managers (e.g., EndNote, Zotero) to track sources .
Q. Methodological Troubleshooting
Q. What steps should be taken if this compound exhibits anomalous chromatographic behavior (e.g., peak splitting, retention time shifts)?
- Column compatibility : Test alternative LC columns (e.g., HILIC vs. C18) to resolve co-elution issues. Adjust mobile phase pH or gradient to improve separation .
- Degradation check : Analyze the standard alone to rule out in-source fragmentation or adduct formation. Compare with unlabeled thyroxine to confirm isotopic integrity .
- Instrument calibration : Recalibrate MS detectors using tuning mixes, ensuring optimal resolution (>30,000) for 13C6 mass shift detection .
属性
分子式 |
C₉¹³C₆H₁₁I₄NO₅ |
---|---|
分子量 |
798.83 |
同义词 |
β-[3,5-Diiodo-4-(3,5-diiodo-4-hydroxyphenoxy)phenyl]serine-3C6; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。